molecular formula C12H18BrN5O2S B10942341 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10942341
M. Wt: 376.28 g/mol
InChI Key: UGEHAXBJXOQKRU-UHFFFAOYSA-N
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Description

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom, ethyl groups, and a sulfonamide group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with β-diketones, followed by bromination and sulfonation reactions . The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • **N~4~-[(4-FLUORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

N~4~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets .

Properties

Molecular Formula

C12H18BrN5O2S

Molecular Weight

376.28 g/mol

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H18BrN5O2S/c1-4-17-9(3)12(8-15-17)21(19,20)16-7-11-10(13)6-14-18(11)5-2/h6,8,16H,4-5,7H2,1-3H3

InChI Key

UGEHAXBJXOQKRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCC2=C(C=NN2CC)Br)C

Origin of Product

United States

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